![molecular formula C16H12N4S B5468837 7-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5468837.png)
7-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[1,5-a]pyridine
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Description
The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing the thiadiazole motif are fairly common in pharmacology .
Synthesis Analysis
Thiadiazole derivatives can be synthesized using various starting materials . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They exist in four possible structures depending on the relative positions of the heteroatoms .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions . For example, they can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound . For example, some thiadiazole derivatives have been reported to have a melting point of 194–196°C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-(2-pyrazolo[1,5-a]pyridin-7-ylphenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-18-19-16(21-11)14-7-3-2-6-13(14)15-8-4-5-12-9-10-17-20(12)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJFNBXARSLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=CC=C2C3=CC=CC4=CC=NN43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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